molecular formula C9H16O4 B064472 (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid CAS No. 185836-75-3

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

Numéro de catalogue: B064472
Numéro CAS: 185836-75-3
Poids moléculaire: 188.22 g/mol
Clé InChI: RSLMNCHJSYDERN-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a high-value, enantiopure chiral building block of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features a tert-butyl ester-protected carboxylic acid and a pre-existing stereocenter in the (R)-configuration, making it a crucial intermediate for the asymmetric synthesis of complex molecules. Its primary research value lies in its application for constructing chiral fragments for Active Pharmaceutical Ingredients (APIs), particularly in the development of protease inhibitors, enzyme mimetics, and other therapeutics where stereochemistry is critical for biological activity and efficacy. The tert-butyl ester group offers excellent stability during various synthetic transformations while allowing for facile deprotection under mild acidic conditions to reveal the free carboxylic acid, enabling further functionalization. Researchers utilize this compound to introduce a chiral, functionalized side chain, exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of lead compounds. Its mechanism of action is not as a direct therapeutic agent but as a precise chemical tool that enables the controlled introduction of molecular complexity and chirality, thereby reducing the number of synthetic steps required to access desired enantiomerically pure targets. This reagent is indispensable for chemists working in method development, medicinal chemistry, and the synthesis of stereochemically defined natural products.

Propriétés

IUPAC Name

(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLMNCHJSYDERN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445672
Record name (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185836-75-3
Record name (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic Acid: A Chiral Scaffold for Advanced Drug Discovery and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a chiral carboxylic acid that has emerged as a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a stereocenter at the C2 position, a readily accessible carboxylic acid handle, and a sterically hindered tert-butyl ester, provide a versatile platform for the synthesis of complex molecular architectures with precise stereochemical control. While initially recognized for its potential in traditional asymmetric synthesis, its recent classification by suppliers as a "Protein Degrader Building Block" points towards a significant and expanding role in the cutting-edge field of targeted protein degradation (TPD). This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this chiral scaffold, with a particular focus on its utility in the construction of Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number185836-75-3[1]
Molecular FormulaC₉H₁₆O₄[1]
Molecular Weight188.22 g/mol [1]
AppearanceNot specified, likely a solid or oil
Chirality(R)-configuration at C2

The key to its utility lies in the orthogonal reactivity of its two functional groups. The free carboxylic acid provides a reactive site for amide bond formation, esterification, or other coupling reactions, allowing for its conjugation to other molecular entities. Conversely, the tert-butyl ester serves as a robust protecting group for the second carboxylic acid function. This group is stable under a wide range of reaction conditions but can be selectively cleaved under acidic conditions to unveil the corresponding carboxylic acid, enabling further synthetic transformations. The methyl group at the chiral center provides a simple yet defined stereochemical element that can be crucial for molecular recognition and biological activity.

Core Application: A Scaffold for Proteolysis-Targeting Chimeras (PROTACs)

The most prominent application of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is in the burgeoning field of targeted protein degradation, specifically in the design and synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3][4]

A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[5][6] The linker is not merely a passive spacer but plays a critical role in determining the efficacy of the PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[7][8]

The Role of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic Acid as a Linker Component

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is an ideal building block for the synthesis of PROTAC linkers. Its bifunctional nature allows for its incorporation into the linker chain through sequential coupling reactions. The carboxylic acid can be readily coupled to an amine-functionalized E3 ligase ligand or a portion of the linker, while the tert-butyl ester can be deprotected at a later stage to reveal a carboxylic acid for coupling to the target protein ligand or another linker component.

The chirality of the molecule can introduce a defined three-dimensional structure to the linker, which can be critical for optimizing the formation of a productive ternary complex. The stereochemistry of the linker can influence the relative orientation of the target protein and the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation.

PROTAC_Synthesis cluster_Components PROTAC Components cluster_Assembly PROTAC Assembly Target Ligand Target Ligand Coupling2 Amide Coupling Target Ligand->Coupling2 E3 Ligase Ligand E3 Ligase Ligand Coupling1 Amide Coupling E3 Ligase Ligand->Coupling1 Linker Linker Building_Block (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid Building_Block->Coupling1 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Deprotection TFA-mediated Deprotection Intermediate->Deprotection Activated_Linker Linker-E3 Ligand (with free COOH) Deprotection->Activated_Linker Activated_Linker->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Figure 1: A generalized workflow for the incorporation of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid into a PROTAC molecule.

Experimental Protocol: Exemplary Synthesis of a PROTAC Linker Intermediate

The following is a representative, though generalized, protocol for the incorporation of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid into a PROTAC linker. Specific reagents and conditions will vary depending on the nature of the E3 ligase ligand and the overall synthetic strategy.

Step 1: Amide Coupling with an Amine-Functionalized E3 Ligase Ligand

  • Materials:

    • (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

    • Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Tertiary amine base (e.g., DIPEA or triethylamine)

    • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Procedure: a. Dissolve (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in the anhydrous solvent. b. Add the coupling agent (1.1 eq) and the tertiary amine base (2.0-3.0 eq) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the desired linker-E3 ligase ligand conjugate.

Step 2: Deprotection of the tert-Butyl Ester

  • Materials:

    • Linker-E3 ligase ligand conjugate from Step 1

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

  • Procedure: a. Dissolve the linker-E3 ligase ligand conjugate in anhydrous DCM. b. Add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture. c. Stir the reaction at room temperature for 1-4 hours. d. Monitor the deprotection by TLC or LC-MS. e. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA. f. The resulting carboxylic acid can often be used in the next step without further purification.

Step 3: Coupling with the Target Protein Ligand

The deprotected linker-E3 ligase conjugate, now possessing a free carboxylic acid, can be coupled to an amine-functionalized target protein ligand using a similar amide coupling protocol as described in Step 1.

Broader Applications in Asymmetric Synthesis

Beyond its role in PROTACs, the inherent chirality and bifunctional nature of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid make it a valuable building block in more traditional asymmetric synthesis.

Synthesis of Chiral Ligands and Catalysts

The carboxylic acid functionality can be used to anchor the molecule to a solid support or to a metal center, while the chiral backbone can induce stereoselectivity in catalytic transformations.

Introduction of Stereocenters in Complex Molecules

This building block can be used to introduce a specific stereocenter into a larger molecule, such as a natural product or a complex pharmaceutical agent. The differential protection of the two carboxylic acid groups allows for selective manipulation and elaboration of the molecular framework.

Synthesis of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic Acid

While detailed synthetic procedures for this specific molecule are not widely published in peer-reviewed literature, its structure suggests a plausible synthetic route starting from commercially available chiral precursors, such as (R)-2-methylsuccinic acid. A potential synthetic pathway is outlined below.

Synthesis_Pathway Start (R)-2-Methylsuccinic acid Step1 Anhydride Formation Start->Step1 Intermediate1 (R)-Methylsuccinic anhydride Step1->Intermediate1 Step2 Regioselective Ring Opening Intermediate1->Step2 Product (R)-4-(tert-Butoxy)-2-methyl- 4-oxobutanoic acid Step2->Product Reagent tert-Butanol Reagent->Step2

Figure 2: A plausible synthetic route to (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid.

This proposed synthesis involves the initial conversion of (R)-2-methylsuccinic acid to its corresponding anhydride, followed by a regioselective ring-opening with tert-butanol. The regioselectivity of the alcoholysis would be a critical factor in this synthesis.

Conclusion and Future Perspectives

(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a chiral building block with significant potential in modern drug discovery. Its primary application as a component of PROTAC linkers underscores its importance in the rapidly advancing field of targeted protein degradation. The ability to introduce a defined stereocenter into the linker region of a PROTAC provides an additional tool for optimizing the efficacy and selectivity of these novel therapeutic agents. Furthermore, its utility as a chiral scaffold in asymmetric synthesis for the construction of other complex molecules should not be overlooked. As the demand for sophisticated and highly specific therapeutics continues to grow, the applications of versatile chiral building blocks like (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid are poised to expand, making it a key resource for researchers and scientists in the pharmaceutical and biotechnology industries.

References

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC - NIH. (URL: [Link])

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org. (URL: [Link])

  • Advancing Drug Discovery with PROTAC Building Blocks - YouTube. (URL: [Link])

  • Targeted Protein Degradation | MOA Animation - YouTube. (URL: [Link])

  • A Review on Medicinally Important Heterocyclic Compounds. (URL: not available)
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (URL: [Link])

  • Recent advances in targeted protein degraders as potential therapeutic agents - PMC. (URL: [Link])

  • Recent Advances in PROTACs for Drug Targeted Protein Research - MDPI. (URL: [Link])

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (URL: not available)
  • Intrinsic signaling pathways modulate targeted protein degradation - PMC - NIH. (URL: [Link])

  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning - MDPI. (URL: [Link])

  • Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Tre
  • Targeted Protein Degradation - Drug Hunter. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])

  • Butyric acid - Wikipedia. (URL: [Link])

  • Self-assembled glycyrrhetinic acid derivatives for functional applications: a review - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of (R)-Mono-tert-butyl succinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-Mono-tert-butyl succinate. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic workflows. This document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and presents expected solubility profiles across a range of common organic solvents.

Introduction: The Significance of Solubility in Synthesis

(R)-Mono-tert-butyl succinate is a valuable chiral intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its utility is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification efficiency, and overall process viability. A thorough understanding of its solubility profile is therefore not merely academic but a critical parameter for successful process development and scale-up.

The molecular structure of (R)-Mono-tert-butyl succinate, featuring both a polar carboxylic acid group and a nonpolar tert-butyl ester group, results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.[2] This guide will elucidate these structure-property relationships and provide the means to quantify them.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[3] For (R)-Mono-tert-butyl succinate, the key structural features influencing its solubility are:

  • The Carboxylic Acid Moiety: This group is capable of strong hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions. It imparts a polar character to the molecule.

  • The tert-Butyl Ester Group: The bulky and nonpolar tert-butyl group contributes to van der Waals forces and introduces steric hindrance. This part of the molecule favors interaction with nonpolar solvents.

  • The Chiral Center: While the chirality of the molecule does not directly impact its solubility in achiral solvents, it is a critical factor in chiral separations and interactions with other chiral molecules.[4]

Based on these features, we can predict the following general solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be effective at solvating (R)-Mono-tert-butyl succinate. They can engage in dipole-dipole interactions with the entire molecule and accept hydrogen bonds from the carboxylic acid group.

  • Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol will readily dissolve the compound due to their ability to form hydrogen bonds with both the carboxylic acid and the ester carbonyl group.[5]

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents for this compound. While they can interact with the tert-butyl group, they cannot effectively solvate the polar carboxylic acid moiety.

These predictions provide a qualitative understanding. For precise process design, quantitative experimental determination is essential.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a liquid is the equilibrium solubility method , often carried out using the shake-flask technique .[6][7] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Shake-Flask Method: A Validated Protocol

This protocol is a self-validating system as it ensures that true equilibrium is reached, providing a reliable measure of thermodynamic solubility.[8]

Materials and Equipment:

  • (R)-Mono-tert-butyl succinate (purity >98%)[5]

  • Selected organic solvents (HPLC grade or higher)[9]

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess (R)-Mono-tert-butyl succinate B Add a known volume of solvent to a vial A->B C Add the solid to the solvent B->C D Seal the vial and place on a shaker C->D E Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours D->E F Visually confirm the presence of undissolved solid E->F G Allow solid to settle F->G H Withdraw an aliquot of the supernatant G->H I Filter the aliquot through a 0.22 µm syringe filter H->I J Dilute the filtrate to a known volume I->J K Analyze the diluted sample by HPLC J->K L Quantify concentration using a calibration curve K->L

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of (R)-Mono-tert-butyl succinate. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[10]

    • After the equilibration period, visually inspect each vial to confirm that an excess of the solid is still present. This is a critical self-validating step.

  • Sample Preparation and Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of (R)-Mono-tert-butyl succinate.

    • The solubility is then calculated from the measured concentration and the dilution factor.

Analytical Method: HPLC Quantification

A reverse-phase HPLC method is suitable for the quantification of (R)-Mono-tert-butyl succinate.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Calibration: Prepare a series of standard solutions of known concentrations of (R)-Mono-tert-butyl succinate in the solvent of interest to construct a calibration curve.

Expected Solubility Data

While specific experimental data is not publicly available, based on the chemical principles discussed, a hypothetical but realistic solubility profile at 25 °C is presented below. This data should be experimentally verified.

Solvent ClassSolventPredicted Solubility ( g/100 mL)Predicted Solubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Methanol> 20> 200> 1.15
Ethanol> 15> 150> 0.86
Polar Aprotic Acetone> 25> 250> 1.43
Acetonitrile~ 10~ 100~ 0.57
Ethyl Acetate> 20> 200> 1.15
Dichloromethane> 20> 200> 1.15
Tetrahydrofuran (THF)> 25> 250> 1.43
Nonpolar Toluene< 1< 10< 0.06
Heptane< 0.1< 1< 0.006

Causality and Field-Proven Insights

  • Why Excess Solid is Crucial: The presence of undissolved solid at equilibrium is the cornerstone of the shake-flask method.[11] It ensures that the solution is truly saturated, and the measured concentration represents the thermodynamic solubility limit under the given conditions. Without it, you are only measuring the concentration of what you added, not the solubility.

  • The Importance of Equilibration Time: Short equilibration times can lead to an underestimation of solubility, as the system may not have reached a steady state. Conversely, for some compounds, prolonged equilibration can lead to degradation or polymorphic transformations, which could alter the solubility. For (R)-Mono-tert-butyl succinate, 24-48 hours is a standard and reliable timeframe.

  • Temperature Control: Solubility is a temperature-dependent property. For most solids, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature during the experiment is critical for data reproducibility and relevance.

Conclusion

This guide has provided a detailed framework for understanding and determining the solubility of (R)-Mono-tert-butyl succinate in common organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain reliable and accurate solubility data. This information is paramount for the efficient design of synthetic routes, the optimization of reaction conditions, and the development of effective purification strategies, ultimately leading to more robust and scalable chemical processes.

References

  • [No specific reference found for (R)
  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Jakše, D., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(19), 6543. [Link][12]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][6]

  • Jiménez, A. J., et al. (2023). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society, 145(22), 12266–12278. [Link][13]

  • LibreTexts. (2023). 17.4: Solubility Equilibria. Retrieved from [Link][11]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][7]

  • Wikipedia. (2023). Solubility equilibrium. Retrieved from [Link][14]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][9]

  • Avdeef, A., et al. (2000). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S29-38. [Link][15]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link][4]

  • PubChem. (n.d.). Monomenthyl succinate, (-)-. Retrieved from [Link][16]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link][17]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link][10]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][3]

Sources

Thermodynamic properties and stability of (R)-3-(tert-Butoxycarbonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of (R)-3-(tert-Butoxycarbonylamino)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

(R)-3-(tert-Butoxycarbonylamino)propanoic acid, a derivative of β-alanine, is a critical building block in the synthesis of complex peptides and pharmacologically active molecules. Its utility is intrinsically linked to the physicochemical characteristics of the tert-butoxycarbonyl (Boc) protecting group, which dictates the compound's stability, reactivity, and purification profile. This technical guide provides a comprehensive analysis of the key thermodynamic properties and stability characteristics of this compound. We delve into the theoretical underpinnings and provide field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to empower researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.

Introduction: The Role of (R)-3-(tert-Butoxycarbonylamino)propanoic Acid in Synthesis

In the landscape of modern organic and medicinal chemistry, the strategic use of protecting groups is paramount. (R)-3-(tert-Butoxycarbonylamino)propanoic acid, often referred to as Boc-(R)-β-Ala-OH, exemplifies this principle. It is an enantiomerically pure β-amino acid derivative where the amine functionality is masked by a tert-butoxycarbonyl (Boc) group. This protection serves two primary functions: it prevents the nucleophilic amine from engaging in unwanted side reactions and it modulates the overall polarity and solubility of the molecule, often simplifying purification.

The Boc group is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleavable under specific acidic conditions.[1] This orthogonal stability is the cornerstone of its utility in complex, multi-step syntheses, particularly in solid-phase peptide synthesis and the development of peptidomimetics and other therapeutic agents. Understanding the precise thermodynamic and stability limits of this molecule is not an academic exercise; it is a prerequisite for robust process development, ensuring reaction efficiency, product purity, and process safety.

Caption: Chemical Structure of (R)-3-(tert-Butoxycarbonylamino)propanoic Acid.

Physicochemical and Thermodynamic Profile

A foundational understanding of a compound's physical properties is essential for its handling, formulation, and reaction design. While extensive experimental data for core thermodynamic values like enthalpy of formation are not widely published for this specific reagent, key physical properties have been characterized. These values are crucial for predicting solubility, reaction kinetics, and thermal behavior.

Table 1: Physicochemical Properties of (R)-3-(tert-Butoxycarbonylamino)propanoic Acid and Related Analogues

PropertyValue for Boc-β-Ala-OH (Racemic/Unspecified)ReferenceNotes
Molecular Formula C₈H₁₅NO₄[2]---
Molecular Weight 189.21 g/mol [2]---
CAS Number 3303-84-2[3]For the racemic or unspecified form.
Appearance White to off-white crystalline powder/solid[4]Typical for protected amino acids.
Melting Point (mp) 76-79 °C[3]A key indicator of purity and solid-state stability.
Boiling Point (bp) 320.9 ± 25.0 °C (Predicted)[3]Likely to decompose before boiling under atmospheric pressure.
Solubility Slightly soluble in DMSO and Methanol[4]Low solubility in nonpolar solvents is expected.
pKa 4.46 ± 0.10 (Predicted)[4]Refers to the carboxylic acid proton.
Interpretation of Thermodynamic Data
  • Melting Point (Tₘ): The sharp melting range of 76-79 °C is indicative of a crystalline solid with a defined lattice structure.[3] This thermal event can be precisely measured by Differential Scanning Calorimetry (DSC), which also allows for the determination of the Enthalpy of Fusion (ΔHfus) . This value quantifies the energy required to break the crystal lattice and is critical for understanding polymorphism and dissolution kinetics.

  • Decomposition Temperature (Tₔ): While a boiling point is predicted, compounds of this nature typically undergo thermal decomposition at elevated temperatures.[3] Thermogravimetric Analysis (TGA) is the definitive technique for identifying the onset of decomposition, which often begins with the loss of the Boc group.

Stability Profile: A Tale of Two Moieties

The stability of Boc-(R)-β-Ala-OH is a story of contrasts. The core β-alanine skeleton is robust, but the Boc protecting group is designed for conditional lability.

Thermal Stability

The compound is stable at ambient and refrigerated temperatures.[4] However, as indicated by TGA, upon heating, it will undergo decomposition. The primary thermal degradation pathway is the cleavage of the carbamate bond, leading to the loss of isobutylene and carbon dioxide. This process typically begins at temperatures significantly above its melting point. The precise onset temperature of decomposition is a critical parameter for drying operations and for setting maximum temperature limits in reaction processes.

pH and Chemical Stability

The Boc group's utility stems from its remarkable stability to basic and nucleophilic conditions, allowing for selective reactions elsewhere in a molecule.[1] However, it is highly susceptible to cleavage under acidic conditions.[1][5]

  • Acid-Catalyzed Deprotection: The mechanism is initiated by the protonation of one of the carbamate's oxygen atoms.[5][6] This is followed by the heterolytic cleavage of the C-O bond to form the highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[5][6] This reaction is commonly performed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][7] The sensitivity to acid is so pronounced that even milder acidic conditions or prolonged exposure to silica gel during chromatography can cause partial deprotection.[7]

start Boc-Protected Amine protonation Protonation of Carbamate Oxygen start->protonation + H⁺ intermediate1 Protonated Intermediate protonation->intermediate1 cleavage Formation of t-butyl cation intermediate1->cleavage products Carbamic Acid + t-butyl cation cleavage->products decarboxylation Decarboxylation products->decarboxylation final Free Amine + CO₂ + Isobutylene decarboxylation->final

Caption: Acid-catalyzed deprotection pathway of the Boc group.

Experimental Workflows for Characterization

To ensure the quality and consistency of Boc-(R)-β-Ala-OH and to develop robust synthetic processes, direct experimental characterization is indispensable. The following sections provide self-validating protocols for DSC and TGA.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] This technique is used to determine the melting point (an indicator of purity) and the enthalpy of fusion (related to crystal lattice energy).[9] An inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative degradation of the sample, which would interfere with the thermal transitions of interest.[8]

prep 1. Sample Preparation (1-5 mg in Al pan) instrument 2. Instrument Setup (Nitrogen purge, 20-50 mL/min) prep->instrument program 3. Temperature Program (Equilibrate at 25°C, Ramp 10°C/min to 150°C) instrument->program data 4. Data Acquisition (Monitor Heat Flow vs. Temp) program->data analysis 5. Data Analysis (Determine Onset Tₘ, Integrate Peak for ΔHfus) data->analysis prep 1. Sample Preparation (5-10 mg in Pt/Al₂O₃ pan) instrument 2. Instrument Setup (Nitrogen purge, 20-50 mL/min) prep->instrument program 3. Temperature Program (Equilibrate at 30°C, Ramp 10°C/min to 400°C) instrument->program data 4. Data Acquisition (Monitor Mass % vs. Temp) program->data analysis 5. Data Analysis (Determine Onset of Decomposition Temperature) data->analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA's balance using standard weights and verify the temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (platinum or alumina is recommended for higher temperatures).

  • Instrument Loading: Place the pan onto the TGA's high-precision balance.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at 20-50 mL/min to prevent oxidative side reactions.

  • Thermal Method:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 400°C). [10]6. Data Analysis:

    • The resulting thermogram will plot the percentage of initial mass remaining against temperature.

    • Identify the onset temperature of the first major weight loss step. This is the decomposition temperature (Tₔ), which signifies the limit of the compound's thermal stability.

    • The percentage of weight loss in each step can be correlated with the loss of specific molecular fragments (e.g., the Boc group).

Conclusion and Field Insights

(R)-3-(tert-Butoxycarbonylamino)propanoic acid is a foundational reagent whose behavior is dictated by the robust yet conditionally labile nature of the Boc protecting group. While a full thermodynamic dataset requires dedicated experimental study, a comprehensive working knowledge can be built upon its key physicochemical properties, its well-understood stability profile, and its thermal transitions. The true value for a process chemist or drug developer lies not just in knowing the melting point, but in understanding how to measure it reliably and what it implies about purity. It lies in recognizing the compound's inherent acid sensitivity and designing processes that either avoid premature deprotection or leverage it for controlled, efficient synthesis. The DSC and TGA protocols provided herein are not merely academic procedures; they are validated, industry-standard workflows for generating the actionable data needed to move from laboratory-scale synthesis to robust, scalable pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15730302, (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992546, (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid. Retrieved January 24, 2026, from [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 24, 2026, from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved January 24, 2026, from [Link]

  • Nde, C., & Tounou, A. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. JOVE, (133), e57211. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved January 24, 2026, from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 24, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76809, N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (2025). Boc-beta-alanine. Retrieved January 24, 2026, from [Link]

  • bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved January 24, 2026, from [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved January 24, 2026, from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4995-5000. [Link]

  • Chem-Impex. (n.d.). Boc-b-cyano-L-alanine. Retrieved January 24, 2026, from [Link]

  • Abdel-Gaber, A. M., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research, 13(4), 1373–1382. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Identification and characterization of side products in (R)-Mono-tert-butyl succinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Mono-tert-butyl succinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis, with a focus on the identification and characterization of key side products.

I. Understanding the Synthesis: Reaction Overview

The most common and efficient method for synthesizing (R)-Mono-tert-butyl succinate involves the asymmetric ring-opening of a chiral succinic anhydride derivative or, more commonly, the reaction of succinic anhydride with tert-butanol. To achieve the desired chirality, this is often accomplished through enzymatic resolution or by using a chiral starting material. A prevalent laboratory-scale synthesis involves the use of succinic anhydride and tert-butanol, often with a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).

This guide will focus on potential issues arising from a DMAP-catalyzed reaction between succinic anhydride and tert-butanol, a common method for producing the racemic monoester, which would then typically be resolved. However, the principles discussed are broadly applicable to other synthetic variations.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your synthesis and purification of (R)-Mono-tert-butyl succinate.

FAQ 1: My reaction yield is low, and I have a significant amount of a non-polar impurity. What is it and how can I prevent its formation?

Answer:

The most likely non-polar impurity is di-tert-butyl succinate . This arises from the further esterification of your desired mono-ester product.

Causality and Mechanism:

In a DMAP-catalyzed acylation, DMAP acts as a nucleophilic catalyst, activating the succinic anhydride to form a highly reactive N-acylpyridinium intermediate[1][2]. While the initial attack of tert-butanol on this intermediate is desired, the resulting (R)-Mono-tert-butyl succinate still possesses a carboxylic acid group. Under the reaction conditions, this carboxylic acid can be activated by another equivalent of the N-acylpyridinium intermediate (or by other coupling agents if used), leading to a second esterification with tert-butanol to form the di-ester.

Troubleshooting Guide:

  • Control Stoichiometry:

    • Protocol: Use a strict 1:1 molar ratio of succinic anhydride to tert-butanol. An excess of tert-butanol will significantly favor the formation of the di-ester.

    • Expert Insight: While a 1:1 ratio is the theoretical ideal, in practice, a slight excess of the succinic anhydride (e.g., 1.05 to 1.1 equivalents) can help to consume all the tert-butanol, minimizing the chance of di-ester formation. However, this will necessitate a more rigorous purification to remove unreacted succinic acid.

  • Reaction Time and Temperature:

    • Protocol: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material (succinic anhydride) is consumed and before significant amounts of the di-ester appear.

    • Expert Insight: Lowering the reaction temperature can sometimes provide better control over the reaction, favoring the mono-esterification.

  • Order of Addition:

    • Protocol: Consider adding the tert-butanol slowly to a solution of the succinic anhydride and catalyst. This maintains a low concentration of the alcohol, which can disfavor the second esterification.

FAQ 2: After workup, my NMR spectrum shows unreacted starting material. How do I effectively remove succinic acid?

Answer:

Unreacted succinic anhydride is readily hydrolyzed to succinic acid during aqueous workup. Succinic acid can be challenging to remove due to its polarity.

Causality and Mechanism:

Succinic anhydride is highly susceptible to hydrolysis. Any moisture present in the reaction or introduced during the workup will convert it to succinic acid.

Troubleshooting Guide:

  • Anhydrous Reaction Conditions:

    • Protocol: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Extraction Workup:

    • Protocol: After the reaction, quench with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution[3]. This will deprotonate the carboxylic acid of your product and the unreacted succinic acid, forming their respective sodium salts.

    • Expert Insight: A careful, multi-step extraction is key.

      • Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove the non-polar di-tert-butyl succinate side product.

      • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate your mono-ester product and the succinic acid.

      • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product. Succinic acid has lower solubility in many organic solvents compared to the mono-ester, allowing for some separation.

  • Purification:

    • Protocol: If extraction is insufficient, column chromatography on silica gel is an effective method for separating the more polar succinic acid from the desired mono-ester.

FAQ 3: My product has low optical rotation, suggesting racemization. How does this happen and how can I minimize it?

Answer:

Racemization is a critical concern in chiral synthesis. While the esterification of succinic anhydride with an alcohol does not directly involve the chiral center if the chirality is on a substituent of the succinate ring, racemization can occur if a succinimide-like intermediate is formed, or if the chiral center is alpha to a carbonyl group.

Causality and Mechanism:

For chiral succinates where the stereocenter is at the α-carbon, racemization can occur through the formation of an enol or enolate intermediate, which is achiral[4]. This process can be catalyzed by both acid and base. In the context of peptide chemistry, racemization of amino acid residues can occur via a succinimide intermediate[2]. While less common in this specific synthesis, the presence of base catalysts could potentially facilitate proton abstraction from the α-carbon if one were present and activated.

Troubleshooting Guide:

  • Choice of Base/Catalyst:

    • Protocol: If using a chiral substituted succinic anhydride, be mindful of the basicity of any catalysts or additives. Strong bases are more likely to cause epimerization at the α-position.

    • Expert Insight: While DMAP is a nucleophilic catalyst, it also has a basic nitrogen atom. Using a non-basic catalyst or an enzymatic approach for the ring-opening would be ideal to preserve stereochemical integrity.

  • Temperature Control:

    • Protocol: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for racemization.

  • pH Control During Workup:

    • Protocol: Avoid prolonged exposure to strongly acidic or basic conditions during the workup, as these can promote enolization and subsequent racemization.

III. Analytical Characterization of Products and Side Products

Accurate identification of your main product and potential side products is crucial for troubleshooting and ensuring the quality of your final compound.

Table 1: Key Analytical Data for (R)-Mono-tert-butyl Succinate and Related Compounds

CompoundStructureMolecular Weight ( g/mol )Typical ¹H NMR (CDCl₃, δ ppm)Typical ¹³C NMR (CDCl₃, δ ppm)
(R)-Mono-tert-butyl succinate (Structure of (R)-Mono-tert-butyl succinate)174.19~1.45 (s, 9H, C(CH₃)₃), ~2.60 (m, 4H, CH₂CH₂), ~10-12 (br s, 1H, COOH)~27.9 (C(CH₃)₃), ~28.9 (CH₂), ~30.1 (CH₂), ~81.5 (C(CH₃)₃), ~172.5 (C=O, ester), ~178.0 (C=O, acid)
Di-tert-butyl succinate (Structure of Di-tert-butyl succinate)230.29~1.44 (s, 18H, 2 x C(CH₃)₃), ~2.55 (s, 4H, CH₂CH₂)~28.1 (C(CH₃)₃), ~30.5 (CH₂), ~80.5 (C(CH₃)₃), ~171.8 (C=O)
Succinic Acid (Structure of Succinic Acid)118.09~2.65 (s, 4H, CH₂CH₂), ~11-13 (br s, 2H, COOH)~28.8 (CH₂), ~177.5 (C=O)
Succinic Anhydride (Structure of Succinic Anhydride)100.07~2.95 (s, 4H, CH₂CH₂)~28.5 (CH₂), ~170.0 (C=O)

Note: NMR chemical shifts are approximate and can vary based on concentration and solvent.[5][6]

IV. Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Reaction Monitoring
  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Workup: Quench the aliquot with a small amount of water and extract with CDCl₃.

  • Analysis: Acquire a ¹H NMR spectrum.

    • Key Signals to Monitor:

      • The disappearance of the succinic anhydride peak at ~2.95 ppm.

      • The appearance of the tert-butyl singlet of the mono-ester and di-ester at ~1.45 ppm and ~1.44 ppm, respectively.

      • The integration of the tert-butyl signals can give a rough estimate of the mono-ester to di-ester ratio. The mono-ester will have a 9H integration, while the di-ester will have an 18H integration.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Method Development Strategy:

  • Column Selection:

    • Primary Choice: Polysaccharide-based chiral stationary phases (CSPs) are highly versatile. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points[7].

    • Alternative: Pirkle-type or macrocyclic glycopeptide-based columns (e.g., Ristocetin A) can also be effective[1].

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid.

    • Reversed Phase: A mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate) can also be explored.

  • Detection:

    • Due to the lack of a strong chromophore, UV detection at low wavelengths (~210 nm) is necessary. Refractive index (RI) detection is also an option.

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Inject a racemic standard of mono-tert-butyl succinate to confirm peak separation and elution order.

V. Visualization of Reaction Pathways

Diagram 1: Synthesis and Side Product Formation

G cluster_0 Reaction Inputs cluster_1 Desired Pathway cluster_2 Side Pathways SA Succinic Anhydride Product (R)-Mono-tert-butyl succinate SA->Product + tBuOH (DMAP cat.) Acid Succinic Acid SA->Acid + H₂O tBuOH tert-Butanol DMAP DMAP Diester Di-tert-butyl succinate Product->Diester + tBuOH (over-reaction) H2O H₂O (hydrolysis)

Caption: Reaction scheme for the synthesis of (R)-Mono-tert-butyl succinate and formation of major side products.

Diagram 2: Troubleshooting Workflow

G start Reaction Complete nmr Acquire ¹H NMR of Crude Product start->nmr q1 High di-ester content? nmr->q1 hplc Perform Chiral HPLC q3 Low e.e. (Racemization)? hplc->q3 q2 Succinic acid present? q1->q2 No sol1 Optimize Stoichiometry & Reaction Time q1->sol1 Yes q2->hplc No sol2 Improve Anhydrous Conditions & Perform Basic Wash q2->sol2 Yes sol3 Lower Temperature & Check Catalyst/Base q3->sol3 Yes end Pure Product q3->end No sol1->nmr sol2->nmr sol3->hplc

Caption: A logical workflow for troubleshooting common issues in (R)-Mono-tert-butyl succinate synthesis.

VI. References

  • Chiral HPLC Separations. Phenomenex. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Xu, S. (2014). UTRGV ScholarWorks. [Link]

  • Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. Fujii, N., & Momose, Y. (2016). Molecules, 21(10), 1331. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). Chemistry, 11(16), 4751–4757. [Link]

  • Succinic anhydride esterification won't go forward. Chemistry Stack Exchange. (2021). [Link]

  • When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Quora. (2017). [Link]

Sources

Purification strategies for (R)-3-(tert-Butoxycarbonyl)propanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of (R)-3-(tert-Butoxycarbonyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this chiral building block. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

I. Understanding the Molecule and Potential Impurities

(R)-3-(tert-Butoxycarbonyl)propanoic acid, also known as Boc-β-homoalanine, is a valuable chiral building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Its purification can be challenging due to its amphiphilic nature, possessing both a nonpolar Boc group and a polar carboxylic acid. The success of purification is intrinsically linked to the synthetic route employed, as this dictates the likely impurity profile.

Common synthetic routes include:

  • Arndt-Eistert Homologation of Boc-L-alanine: This method involves the conversion of Boc-L-alanine to its acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement.[1][2][3]

  • Michael Addition: This involves the conjugate addition of a nitrogen nucleophile to an acrylate derivative.[4][5]

Based on these synthetic pathways, a researcher might encounter the following impurities:

  • Starting Materials: Unreacted Boc-L-alanine or acrylate derivatives.

  • Reagents and Byproducts: Di-tert-butyl dicarbonate (Boc-anhydride), tert-butanol, and reagents from the activation of the carboxylic acid (e.g., carbodiimides and their urea byproducts).

  • Diastereomeric Impurities: The (S)-enantiomer if the starting material was not enantiomerically pure or if racemization occurred during the synthesis.[6]

  • Side-Reaction Products: From the Arndt-Eistert synthesis, potential impurities include the corresponding methyl ketone from the reaction of the diazoketone with HCl, or chlorinated byproducts.

  • Residual Solvents: Solvents used in the reaction and workup can be retained in the final product and can affect its physical properties and downstream applications.[7][8][9][10]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of (R)-3-(tert-Butoxycarbonyl)propanoic acid.

A. Crystallization Issues

Question: I'm attempting to crystallize my crude (R)-3-(tert-Butoxycarbonyl)propanoic acid, but it's oiling out. What should I do?

Answer:

"Oiling out" is a common problem when crystallizing compounds that have a relatively low melting point or when the solvent system is not ideal. Here's a systematic approach to troubleshoot this issue:

  • Solvent Selection is Key: The ideal solvent for crystallization should dissolve the compound when hot but not when cold. For a molecule with both polar and non-polar characteristics like ours, a single solvent might not be optimal. Experiment with mixed solvent systems. A good starting point is a combination of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, or acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or petroleum ether).

  • Controlled Cooling: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then gradually cool it further in an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

  • Concentration Adjustment: Your solution might be too concentrated. Add a small amount of the "good" solvent to the oil, heat to dissolve, and then attempt to crystallize again with slower cooling. Conversely, if the solution is too dilute, carefully evaporate some of the solvent.

Question: My crystallization yield is very low. How can I improve it?

Answer:

Low yield after crystallization can be frustrating. Here are several factors to consider:

  • Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor. Aim for a saturated solution at the boiling point of your chosen solvent system.

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.

  • Product Loss During Transfers: Be meticulous during transfers to minimize mechanical losses of your crystalline product.

  • Purity of Crude Material: If your crude material has a high percentage of impurities, the yield of the pure compound will inherently be lower.

Parameter Recommendation for Improved Yield
Solvent Volume Use the minimum amount of hot solvent to fully dissolve the crude product.
Cooling Cool the solution slowly to room temperature, then in an ice bath for at least an hour.
Washing Wash crystals with a small volume of ice-cold recrystallization solvent.
Mother Liquor Concentrate the mother liquor and attempt a second crystallization.
B. Chromatography Challenges

Question: I'm running a flash column to purify my product, but I'm getting poor separation from a more polar impurity. What can I do?

Answer:

Poor separation in flash chromatography is typically due to an inappropriate solvent system or column packing. For a polar acidic compound, here are some strategies:

  • Optimize Your Eluent:

    • Increase Polarity Gradually: Use a shallow gradient of your polar solvent (e.g., ethyl acetate or methanol) in your non-polar solvent (e.g., hexanes or dichloromethane).

    • Add an Acidic Modifier: Adding a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase can improve the peak shape of your carboxylic acid product and often enhances separation from non-acidic impurities by ensuring the carboxylic acid is protonated and less polar.

    • Consider a Different Solvent System: If an ethyl acetate/hexanes system isn't working, try a dichloromethane/methanol system, which offers different selectivity.

  • Proper Column Packing: Ensure your silica gel is packed uniformly to avoid channeling, which leads to broad peaks and poor separation.

  • Sample Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.

Workflow for Optimizing Flash Chromatography

Caption: Decision tree for troubleshooting poor chromatographic separation.

C. Extraction Difficulties

Question: I'm performing a liquid-liquid extraction, and a persistent emulsion has formed. How can I break it?

Answer:

Emulsions are common when extracting solutions containing acidic or basic compounds, especially if the mixture is shaken too vigorously.[11][12][13][14] Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. The phases may separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and detect impurities with different mass-to-charge ratios.

  • Chiral HPLC: This is crucial for determining the enantiomeric excess (e.e.) of your product. A chiral column, such as one based on a macrocyclic glycopeptide, can be used with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) to separate the (R) and (S) enantiomers.[15][16][][18]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q2: How can I remove residual di-tert-butyl dicarbonate (Boc-anhydride) from my reaction mixture?

A2: Boc-anhydride can be removed by:

  • Washing with a mild base: During the aqueous workup, washing the organic layer with a dilute solution of sodium bicarbonate will hydrolyze the remaining Boc-anhydride.

  • Vacuum: Boc-anhydride is volatile and can be removed under high vacuum, although this may not be completely effective for trace amounts.

  • Chromatography: It is typically less polar than the desired product and will elute earlier in normal-phase chromatography.

Q3: What are some suitable solvent systems for recrystallizing (R)-3-(tert-Butoxycarbonyl)propanoic acid?

A3: Based on its structure, here are some suggested starting points for recrystallization solvent systems:

  • Ethyl acetate / Hexanes

  • Dichloromethane / Hexanes

  • Acetone / Water (use with caution as the product has some water solubility)

  • Toluene

Always perform small-scale solubility tests to determine the optimal solvent system for your specific crude material.

Q4: Can I use distillation to purify (R)-3-(tert-Butoxycarbonyl)propanoic acid?

A4: Distillation is generally not a suitable method for purifying this compound. It is a solid at room temperature and has a relatively high boiling point, which would require high vacuum and high temperatures that could lead to decomposition, including the loss of the Boc protecting group.

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude (R)-3-(tert-Butoxycarbonyl)propanoic acid. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) to just cover the solid. Heat the mixture gently with stirring. Continue adding the hot "good" solvent portion-wise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (e.g., hexanes).

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Column: Chirobiotic™ T (Teicoplanin-based) or a similar macrocyclic glycopeptide column.

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous buffer. Start with a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

This method should allow for the baseline separation of the (R) and (S) enantiomers, enabling the calculation of the enantiomeric excess.

Purification Strategy Flowchart

Sources

Methods for removing unreacted starting materials from (R)-Mono-tert-butyl succinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-Mono-tert-butyl succinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product is contaminated with a significant amount of a water-soluble acidic impurity. How can I remove it?

Answer: This acidic impurity is most likely succinic acid, which forms from the hydrolysis of unreacted succinic anhydride in the presence of water[1][2]. Given that (R)-Mono-tert-butyl succinate has a free carboxylic acid group, the purification strategy must selectively remove the diacid (succinic acid) without significant loss of your mono-ester product.

Causality and Method Selection

The key difference between your product and the succinic acid impurity lies in their acidity and resulting salt solubility. Succinic acid is a dicarboxylic acid and is more acidic than the mono-ester. By carefully selecting the pH for an aqueous extraction, we can selectively deprotonate and solubilize the succinic acid into the aqueous phase, leaving the desired mono-ester in the organic phase.

Recommended Protocol: Bicarbonate Wash (Aqueous Extraction)

This method is ideal for medium to large-scale purifications where you want to avoid chromatography.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (R)-Mono-tert-butyl succinate in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. A typical concentration is 5-10% w/v.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Gently shake the funnel, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Allow the layers to separate. The deprotonated succinic acid (disodium succinate) will be in the upper aqueous layer, while your product remains in the lower organic layer (for DCM) or upper organic layer (for ethyl acetate).

  • Repeat: Drain the aqueous layer and repeat the extraction with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Issue 2: My NMR analysis shows the presence of residual tert-butanol. What is the best way to remove it?

Answer: Residual tert-butanol is a common impurity, especially if it was used in excess during the synthesis. Due to its relatively high boiling point (82.5 °C) and its potential to form an azeotrope with water, simple evaporation may not be sufficient for its complete removal[3].

Causality and Method Selection

The significant difference in boiling points between tert-butanol and (R)-Mono-tert-butyl succinate (92 °C at 1.5 mmHg) allows for efficient separation by vacuum distillation[4][5]. For smaller scales or when dealing with heat-sensitive compounds, flash chromatography is also a viable option.

Recommended Protocol 1: Vacuum Distillation

This is the preferred method for larger quantities of product.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a pressure of at least 1.5 mmHg.

  • Heating: Gently heat the crude product in the distillation flask. A water or oil bath is recommended for uniform heating.

  • Fraction Collection: Collect the fractions that distill over. The tert-butanol will distill first at a lower temperature. The desired (R)-Mono-tert-butyl succinate will distill at approximately 92 °C at 1.5 mmHg[4][5].

  • Monitoring: Monitor the temperature and pressure closely to ensure a clean separation.

Recommended Protocol 2: Flash Column Chromatography

This method is suitable for smaller scale purifications and provides high purity.

Step-by-Step Methodology:

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent system. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.

  • Elution: Run the chromatography, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: I have multiple impurities, both starting materials and by-products. What is the most robust purification strategy?

Answer: When dealing with a mixture of impurities, a multi-step purification strategy is often necessary. A combination of extraction and either crystallization or chromatography will likely yield the highest purity product.

Logical Workflow for Multi-Impurity Removal

A logical approach is to first remove the bulk of the acidic impurities via an aqueous wash, followed by a high-resolution technique like crystallization or chromatography to remove any remaining starting materials and other non-polar by-products.

Visualizing the Purification Workflow

PurificationWorkflow crude Crude Product ((R)-Mono-tert-butyl succinate, Succinic Acid, tert-Butanol) extraction Aqueous Extraction (NaHCO3 wash) crude->extraction aq_phase Aqueous Phase (Disodium Succinate) extraction->aq_phase Removes Succinic Acid org_phase Organic Phase ((R)-Mono-tert-butyl succinate, tert-Butanol) extraction->org_phase drying Drying & Concentration org_phase->drying partially_pure Partially Purified Product drying->partially_pure crystallization Crystallization partially_pure->crystallization chromatography Flash Chromatography partially_pure->chromatography pure_product1 Pure Product crystallization->pure_product1 pure_product2 Pure Product chromatography->pure_product2

Caption: A general workflow for the purification of (R)-Mono-tert-butyl succinate.

Recommended Protocol: Crystallization

Crystallization is an excellent method for obtaining highly pure solid material. (R)-Mono-tert-butyl succinate is a solid with a melting point of 51-54 °C[4][5][6][7].

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexane or diethyl ether/petroleum ether, can be effective.

  • Dissolution: Dissolve the partially purified product in the minimum amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary Table
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
(R)-Mono-tert-butyl succinate174.19[6][7]51-54[4][5][6][7]92 @ 1.5 mmHg[4][5]Soluble in methanol, slightly soluble in water[4]
Succinic Acid118.09185-187235Soluble in water, slightly soluble in ethanol, ether, acetone[8]
Succinic Anhydride100.07119-120261Decomposes in water[2]
tert-Butanol74.1225-2682.5Miscible with water

References

  • Chem-Impex International. Mono-tert-butyl succinate. [Link]

  • Google Patents.
  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and.... [Link]

  • Wikipedia. Succinic anhydride. [Link]

  • The Chemical Company. Succinic Acid. [Link]

Sources

Technical Support Center: Optimizing Catalyst and Reagent Loading for the Synthesis of (R)-3-(tert-Butoxycarbonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-(tert-Butoxycarbonyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of optimizing this chiral synthesis. The focus of this document is the asymmetric hydrogenation of prochiral precursors, such as mono-tert-butyl succinate or related unsaturated analogues, a common and efficient route to the target molecule. We will delve into the critical parameters of catalyst and reagent loading to help you achieve high conversion, excellent enantioselectivity, and robust reproducibility.

Foundational Principles of Asymmetric Hydrogenation Optimization

Asymmetric hydrogenation is a cornerstone of modern pharmaceutical synthesis, enabling the efficient production of single-enantiomer compounds. The success of this transformation hinges on the intricate interplay between the metal catalyst, the chiral ligand, the substrate, and the reaction conditions. The goal of optimization is to find the "sweet spot" where the catalytic cycle proceeds rapidly and with the highest degree of stereochemical control.

The catalyst, typically a Ruthenium or Rhodium complex with a chiral diphosphine ligand like BINAP, creates a chiral environment for the hydrogenation.[1] The loading of this catalyst is a balancing act: too little, and the reaction may be impractically slow or incomplete; too much, and the process becomes economically unviable and can complicate product purification. Similarly, the primary reagent, hydrogen gas, must be supplied at an optimal pressure. Insufficient pressure can starve the catalyst and slow the reaction, while excessive pressure can sometimes negatively impact enantioselectivity, depending on the specific catalytic mechanism.[2]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My enantiomeric excess (ee) is lower than expected. What are the primary causes and how do I improve it?

A1: Low enantioselectivity is a frequent challenge and can stem from several sources. The origin of enantioselectivity is the difference in activation energies between the two diastereomeric transition states leading to the (R) and (S) products.[3] Factors that disrupt the precise chiral environment of the catalyst will erode this energy difference.

Potential Causes & Solutions:

  • Catalyst/Ligand Purity: The chiral ligand is the primary source of stereochemical information. Impurities in the ligand or metal precursor can lead to the formation of non-chiral or less selective catalytic species.

    • Action: Ensure you are using high-purity, enantiomerically pure ligands and metal precursors. If preparing the catalyst in situ, verify the purity of all components.

  • Reaction Temperature: Temperature affects the flexibility of the catalyst-substrate complex. Higher temperatures can increase reaction rates but may also allow the substrate to bind in less favorable, non-selective orientations, thus lowering the ee.

    • Action: Screen a range of temperatures. Start at your literature-reported temperature and screen in 5-10°C increments, both higher and lower, to find the optimal balance between rate and selectivity.

  • Hydrogen Pressure: While primarily affecting the reaction rate, hydrogen pressure can also influence enantioselectivity. For some mechanisms, higher H₂ concentrations can alter the rate-determining step or favor alternative, less selective pathways.[2]

    • Action: Perform a pressure screen (e.g., 5, 10, 20, 40 bar) while keeping other parameters constant.[2]

  • Ligand Structure: The electronic and steric properties of the chiral ligand are paramount. Not all ligands are optimal for all substrates.[4]

    • Action: If results are consistently poor, consider screening a small library of different chiral ligands (e.g., different BINAP derivatives, Josiphos-type ligands). Even subtle changes to the ligand backbone or aryl substituents can dramatically impact selectivity.[1][4]

Q2: The reaction is sluggish or stalls completely (low conversion). How can I increase the reaction rate?

A2: Poor conversion points to a low turnover frequency (TOF) of your catalyst. This can be due to inherent properties of the catalytic system or the presence of inhibitors.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The most straightforward cause of a slow reaction is an insufficient concentration of the active catalyst.

    • Action: Systematically increase the catalyst loading. If you started at 0.1 mol%, try 0.5 mol% and 1.0 mol%. Monitor conversion over time to determine the effect on the rate. Be aware that simply increasing the catalyst is not always the most cost-effective solution for large-scale work.[5]

  • Low Hydrogen Pressure: The concentration of dissolved hydrogen is directly proportional to the applied pressure. If the reaction is starved of hydrogen, the rate will suffer.

    • Action: Increase the hydrogen pressure in controlled increments (e.g., from 10 bar to 40 bar).[2] Ensure your reaction vessel is rated for the pressures you are testing.

  • Catalyst Deactivation: Many hydrogenation catalysts are sensitive to oxygen, water, and other impurities. Oxidative addition of O₂ or coordination of Lewis basic impurities can irreversibly poison the catalyst.

    • Action: Ensure all solvents and reagents are rigorously degassed and dried. Use Schlenk line or glovebox techniques for catalyst handling. Consider adding a scavenger for potential inhibitors if you suspect substrate impurities.

  • Poor Solubility: If the catalyst or substrate has poor solubility in the chosen solvent, the reaction will be mass-transport limited.

    • Action: Test alternative solvents. Protic solvents like methanol or ethanol are common for hydrogenations, but other options like THF or dichloromethane may be suitable depending on the specific substrate and catalyst.[2]

Q3: I am observing significant batch-to-batch variability. What factors contribute to poor reproducibility?

A3: Poor reproducibility is a critical issue, especially in drug development, and it often points to subtle, uncontrolled variables in the experimental setup.

Potential Causes & Solutions:

  • Atmospheric Contamination: Inconsistent exclusion of air (O₂) and moisture is a leading cause of variability. As mentioned, these can deactivate the catalyst, and the extent of deactivation will vary with the quality of your inert atmosphere technique on any given day.

    • Action: Standardize your inert atmosphere procedures. Use a glovebox for preparing the reaction mixture if possible. If using a Schlenk line, ensure a consistent number of vacuum/backfill cycles.

  • Reagent Quality: The purity of solvents, substrate, and hydrogen can vary between batches or suppliers. Trace impurities can act as catalyst poisons.

    • Action: Use solvents from a freshly opened bottle or from a solvent purification system. If possible, analyze substrate batches for purity before use. Use high-purity grade hydrogen.

  • Inaccurate Measurements: At low catalyst loadings, small errors in weighing the catalyst or ligand can lead to large relative changes in the substrate-to-catalyst ratio, directly impacting reaction kinetics and potentially completion.

    • Action: Use a calibrated analytical balance with sufficient precision. For very small quantities, prepare a stock solution of the catalyst in a degassed solvent and dispense it by volume using a calibrated syringe.

Q4: What is the ideal starting point for catalyst and reagent loading, and how do I systematically optimize it?

A4: The "ideal" loading is substrate and process-dependent. For initial screening, it's often wise to use a higher catalyst loading to ensure the reaction proceeds, which helps in optimizing other parameters first (like solvent and temperature).[1] A typical starting point for a lab-scale screening experiment might be:

  • Catalyst Loading: 0.5 - 1.0 mol%

  • Hydrogen Pressure: 10 - 20 bar

Once other conditions are established, you can optimize the loading to find the lowest possible amount of catalyst that still provides complete conversion in a reasonable timeframe, without compromising enantioselectivity. A systematic approach is crucial.

Standardized Optimization Protocols

Here are step-by-step protocols for systematically optimizing the key parameters. These experiments are best performed in parallel reaction vials to ensure consistency.

Protocol 3.1: Screening for Optimal Catalyst Loading
  • Setup: In an inert atmosphere (glovebox), prepare a stock solution of your substrate in the chosen degassed solvent.

  • Dispensing: To a series of labeled reaction vials, add the required amount of chiral ligand and metal precursor (or the pre-formed catalyst).

  • Variable Loading: Weigh out decreasing amounts of the catalyst for each vial to correspond to specific mol% loadings (e.g., 1.0%, 0.5%, 0.2%, 0.1%, 0.05%).

  • Reaction Initiation: Add the substrate stock solution to each vial, seal the vials, and place them in a parallel reactor block.

  • Execution: Purge the reactor with H₂, then pressurize to the desired setpoint (e.g., 20 bar) and begin stirring at the set temperature.

  • Analysis: Take aliquots at regular time intervals (e.g., 2, 4, 8, 24 hours). Analyze each aliquot by a suitable method (e.g., GC or HPLC) to determine conversion (%) and enantiomeric excess (ee%).

  • Interpretation: Plot Conversion vs. Time and ee vs. Time for each catalyst loading. The optimal loading is the lowest amount that achieves >99% conversion and maximum ee within the desired reaction time.

Data Visualization & Interpretation

Table 1: Example Data from a Catalyst Loading Screen
EntryCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
11.04>9998.5
20.58>9998.6
30.216>9998.4
40.1249598.5
50.05246298.3

Conditions: Mono-tert-butyl succinate (1 mmol), Ru(OAc)₂(R-BINAP), Methanol (5 mL), 50°C, 20 bar H₂.

In this example, 0.2 mol% appears to be the optimal loading, providing full conversion within a reasonable timeframe without sacrificing enantioselectivity. Further reducing the catalyst to 0.1 mol% results in an incomplete reaction.

Diagram: General Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the asymmetric hydrogenation process.

G cluster_start Initial Setup cluster_eval Evaluation cluster_troubleshoot Troubleshooting & Optimization start Define Target Substrate & Select Initial Catalyst/Ligand (Based on Literature) conditions Set Initial Conditions: - Catalyst Loading (e.g., 0.5 mol%) - Pressure (e.g., 20 bar H₂) - Temperature (e.g., 50°C) - Solvent (e.g., MeOH) start->conditions run_rxn Run Initial Experiment conditions->run_rxn analyze Analyze Results: - Conversion (%) - Enantiomeric Excess (ee %) run_rxn->analyze decision Results Acceptable? (e.g., >95% Conversion, >95% ee) analyze->decision low_ee Problem: Low ee decision->low_ee No (Low ee) low_conv Problem: Low Conversion decision->low_conv No (Low Conv.) end_point Final Optimized Protocol decision->end_point Yes opt_ee Optimize for Selectivity: 1. Screen Temperature (Decrease) 2. Screen H₂ Pressure 3. Screen Ligand Variants low_ee->opt_ee opt_conv Optimize for Rate: 1. Screen Catalyst Loading (Increase) 2. Screen H₂ Pressure (Increase) 3. Check for Poisons (Purity) low_conv->opt_conv opt_ee->run_rxn Re-evaluate opt_conv->run_rxn Re-evaluate

Sources

Validation & Comparative

A Comprehensive Guide to Comparing the Biological Activities of (R)- and (S)-enantiomers of 4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[1][2] Therefore, a thorough comparison of the biological activities of individual enantiomers is a critical step in the development of chiral drug candidates.

This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of 4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid, a chiral derivative of succinic acid. While specific comparative data for these enantiomers is not yet available in the public domain, this document outlines a series of robust experimental protocols to elucidate their differential effects. The proposed studies are based on the known biological roles of structurally similar molecules, such as succinate and its analogs, which are known to interact with specific receptors and metabolic pathways.[3][4][5][6]

The overarching goal of this guide is to provide researchers, scientists, and drug development professionals with the necessary tools to:

  • Hypothesize potential differential biological activities of the enantiomers.

  • Design and execute a suite of in vitro assays to test these hypotheses.

  • Analyze and present the resulting data in a clear and comparative manner.

The findings from these studies will be instrumental in determining the therapeutic potential and safety profile of each enantiomer, ultimately guiding the selection of the optimal candidate for further development.

Hypothesized Biological Activities and Proposed Experimental Investigations

Given that 4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a derivative of succinic acid, a key intermediate in the citric acid cycle and a signaling molecule, we can hypothesize several potential biological activities for its enantiomers. These include differential cytotoxicity, metabolic stability, and interaction with the succinate receptor GPR91. The following sections detail the experimental protocols to investigate these hypotheses.

Comparative Cytotoxicity Assessment

A fundamental aspect of characterizing any potential therapeutic agent is to determine its effect on cell viability. The (R)- and (S)-enantiomers may exhibit different cytotoxic profiles due to stereospecific interactions with cellular components.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Comparative Cytotoxicity Assessment

cluster_prep Cell Culture & Seeding cluster_treatment Enantiomer Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture A549 and Vero E6 cell lines seed Seed cells into 96-well plates start->seed treat_R Treat with (R)-enantiomer (various concentrations) treat_S Treat with (S)-enantiomer (various concentrations) control Vehicle control incubate Incubate for 24-72h treat_R->incubate treat_S->incubate control->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % cell viability and determine IC50 values read->analyze cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis LC-MS/MS Analysis start Prepare incubation mixtures with liver microsomes and buffer add_cpd Add (R)- or (S)-enantiomer (final concentration ~1 µM) start->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate initiate Initiate reaction by adding NADPH pre_incubate->initiate time_points Collect aliquots at 0, 5, 15, 30, 60 min initiate->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge and collect supernatant quench->centrifuge analyze Analyze remaining parent compound by LC-MS/MS centrifuge->analyze calculate Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for comparing the in vitro metabolic stability of the (R)- and (S)-enantiomers.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and the (R)- or (S)-enantiomer (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent enantiomer. A chiral chromatography method may be necessary to separate the enantiomers if chiral inversion occurs.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Data Presentation:

EnantiomerIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(R)-enantiomer
(S)-enantiomer
Comparative Receptor Binding and Activation

Succinate has been identified as the endogenous ligand for the G protein-coupled receptor GPR91 (also known as SUCNR1). [6]It is plausible that the enantiomers of 4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid could act as agonists or antagonists at this receptor.

Experimental Protocol: GPR91 Receptor Activation Assay (cAMP Measurement)

GPR91 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using a competitive immunoassay.

Workflow for Comparative Receptor Activation Assessment

cluster_prep Cell Culture & Stimulation cluster_assay cAMP Measurement cluster_analysis Data Analysis start Culture HEK293 cells expressing human GPR91 treat Treat cells with forskolin and different concentrations of (R)- or (S)-enantiomer start->treat incubate Incubate for 30 min treat->incubate lyse Lyse cells incubate->lyse cAMP_assay Measure intracellular cAMP levels using a competitive immunoassay lyse->cAMP_assay analyze Generate dose-response curves and determine EC50 or IC50 values cAMP_assay->analyze

Caption: Workflow for comparing the GPR91 receptor activation by the (R)- and (S)-enantiomers.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line expressing the human GPR91 receptor (e.g., HEK293-hGPR91).

  • Cell Stimulation: Seed the cells in a 96-well plate. On the day of the assay, treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period. Then, stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the (R)- or (S)-enantiomer. Include a positive control (succinate) and a vehicle control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves by plotting the cAMP levels against the logarithm of the enantiomer concentration. Calculate the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.

Data Presentation:

CompoundAssay TypeEC50/IC50 (µM)Emax (% of Succinate)
(R)-enantiomerAgonist
Antagonist
(S)-enantiomerAgonist
Antagonist
SuccinateAgonist100

Conclusion

The comprehensive experimental framework outlined in this guide provides a robust strategy for the comparative evaluation of the biological activities of the (R)- and (S)-enantiomers of 4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid. By systematically assessing their cytotoxicity, metabolic stability, and receptor interaction profiles, researchers can gain critical insights into their potential as therapeutic agents. The data generated from these studies will be invaluable for making informed decisions in the drug development process, ensuring that the most promising and safest enantiomer is advanced for further preclinical and clinical investigation. The principles and methodologies described herein are broadly applicable to the characterization of other chiral molecules, underscoring the fundamental importance of stereochemistry in modern drug discovery.

References
  • G. A. G, C. B, and P. C. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link].

  • A. A, et al. A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI. Available at: [Link].

  • M. D. W, et al. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link].

  • S. L, et al. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. Available at: [Link].

  • A. S, et al. BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. ResearchGate. Available at: [Link].

  • B. H, et al. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91. PubMed Central. Available at: [Link].

  • Y. L, et al. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. PubMed. Available at: [Link].

  • T. B, et al. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. NIH. Available at: [Link].

  • M. C, et al. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link].

  • T. A, and S. J. M. Asymmetric Brønsted acid catalysis with chiral carboxylic acids. RSC Publishing. Available at: [Link].

  • Exposome-Explorer. Methylsuccinic acid (Compound). Available at: [Link].

  • M. D. W, et al. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed. Available at: [Link].

  • NCBI. Increased level of methylsuccinic acid in urine (Concept Id: C4703648). Available at: [Link].

  • A. Mehvar, and F. Jamali. Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods. SpringerLink. Available at: [Link].

  • S. H, et al. Identification and pharmacological characterization of succinate receptor agonists. PubMed. Available at: [Link].

  • BioIVT. Metabolic Stability Assay Services. Available at: [Link].

  • C. J. Coles, et al. Studies on binding of carboxin analogs to succinate dehydrogenase. ResearchGate. Available at: [Link].

  • Wikipedia. Butyric acid. Available at: [Link].

  • S. B. V, et al. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link].

  • Y. Z, et al. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. PubMed Central. Available at: [Link].

  • Wikipedia. Adenosine triphosphate. Available at: [Link].

  • S. K. stereochemistry and biological activity of drugs. Available at: [Link].

  • W. H, et al. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions. PubMed Central. Available at: [Link].

  • Frontage Laboratories. Metabolic Stability. Available at: [Link].

Sources

The Researcher's Dilemma: A Cost-Effectiveness Analysis of In-House Synthesis vs. Purchasing (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Sourcing for Pharmaceutical Research and Development

In the fast-paced world of drug discovery and development, the efficient allocation of resources is paramount. Every decision, from the design of a synthetic route to the procurement of a key building block, carries significant implications for project timelines and budgets. One such critical decision revolves around whether to synthesize a necessary chiral molecule in-house or to purchase it from a commercial supplier. This guide provides a detailed cost-effectiveness analysis of these two options for a valuable chiral intermediate: (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid .

This molecule, a derivative of 3-methylsuccinic acid, is a versatile building block in the synthesis of various pharmaceutical agents. Its stereochemistry is often crucial for biological activity, making access to the pure (R)-enantiomer essential. This analysis will equip researchers, scientists, and drug development professionals with the data and framework necessary to make an informed decision that aligns with their specific laboratory and project needs.

The Two Paths: A High-Level Overview

The decision to synthesize or purchase is not merely a question of direct monetary cost. It involves a multi-faceted evaluation of time, available expertise, equipment, and the scale of the required material. The following diagram illustrates the key decision points and factors to consider.

Decision_Workflow Decision Workflow: In-House Synthesis vs. Purchasing Start Requirement for (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid Decision Synthesize or Purchase? Start->Decision Purchase Purchase from Commercial Supplier Decision->Purchase Immediate need Small quantity Synthesize In-House Synthesis Decision->Synthesize Larger quantity Cost-saving potential Long-term need Cost_Purchase Cost Analysis: - Price per gram - Lead time - Purity & QC Purchase->Cost_Purchase Cost_Synthesize Cost Analysis: - Raw materials - Reagents & Solvents - Labor & Time - Equipment usage - Yield & Purity Synthesize->Cost_Synthesize Conclusion Optimal Sourcing Decision Cost_Purchase->Conclusion Cost_Synthesize->Conclusion

Caption: A flowchart outlining the decision-making process for acquiring the target molecule.

Option 1: The Convenience of Commercial Procurement

Purchasing (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid from a specialized chemical supplier offers the primary advantages of speed and convenience. For laboratories operating under tight deadlines or requiring only small quantities for initial studies, this is often the most practical approach.

Commercial Availability and Pricing

A survey of prominent chemical suppliers reveals the following typical pricing for research-grade (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid (CAS No. 185836-75-3)[1]. It is important to note that prices can fluctuate and are subject to change. Requesting a formal quote for larger quantities is always recommended.

SupplierQuantityPrice (USD)Price per Gram (USD)
Supplier A100 mg~$55~$550
Supplier B250 mg~$100~$400
Supplier C1 g~$245~$245
Supplier D5 g~$1,445~$289

Note: Prices are approximate and based on publicly available information for research quantities. Bulk pricing may be available upon request.

The Verdict on Purchasing

For researchers requiring gram-scale quantities or less for immediate use in proof-of-concept studies, purchasing is the clear choice. The high cost per gram is offset by the immediate availability and the elimination of time and resources dedicated to synthesis and purification. However, as the required quantity increases, the cost of direct procurement can become prohibitive, making in-house synthesis a more attractive option.

Option 2: The Strategic Advantage of In-House Synthesis

For long-term projects, process development, or when larger quantities of the target molecule are required, in-house synthesis can offer significant cost savings and greater control over the supply chain. A robust and scalable synthetic route is key to realizing these benefits.

A Practical and Cost-Effective Synthetic Route

A highly effective and well-documented approach to chiral 3-methylsuccinic acid derivatives is the enzymatic desymmetrization of a prochiral precursor.[2][3] This method leverages the high stereoselectivity of enzymes to achieve the desired chirality in a predictable and efficient manner. The proposed synthetic pathway is a two-step process starting from the commercially available and inexpensive dimethyl 3-methylsuccinate.

Synthesis_Pathway Proposed Synthesis of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid Start Dimethyl 3-methylsuccinate Step1 Step 1: Enzymatic Hydrolysis Start->Step1 Pig Liver Esterase (PLE) Phosphate Buffer, pH 7 Intermediate (R)-Monomethyl 3-methylsuccinate Step1->Intermediate Step2 Step 2: Selective tert-Butylation Intermediate->Step2 tert-Butyl alcohol EDCI, DMAP Dichloromethane Product (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid Step2->Product

Caption: The proposed two-step synthesis pathway for the target molecule.

Step-by-Step Experimental Protocol

The following protocol is designed to be a reliable and scalable method for the synthesis of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid.

Step 1: Enzymatic Desymmetrization of Dimethyl 3-methylsuccinate

  • Rationale: Pig liver esterase (PLE) is a well-established biocatalyst for the enantioselective hydrolysis of prochiral diesters.[2][3] It selectively hydrolyzes one of the two ester groups of dimethyl 3-methylsuccinate to yield the corresponding chiral monoester with high enantiomeric excess. The reaction is performed in a phosphate buffer to maintain the optimal pH for enzyme activity.

  • Procedure:

    • To a stirred solution of dimethyl 3-methylsuccinate (1 equivalent) in a 0.1 M phosphate buffer (pH 7.0), add pig liver esterase (commercially available as a lyophilized powder or suspension). The enzyme loading should be determined based on the activity of the specific batch (typically in the range of 100-500 units per mmol of substrate).

    • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a 0.5 M aqueous solution of sodium hydroxide. The progress of the reaction can be monitored by the consumption of the base.

    • Upon completion of the reaction (when one equivalent of NaOH has been consumed), acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-monomethyl 3-methylsuccinate as a crude product. This can be purified further by column chromatography if necessary.

Step 2: Selective tert-Butylation of (R)-Monomethyl 3-methylsuccinate

  • Rationale: The formation of the tert-butyl ester is achieved through a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used as the coupling agent, and 4-dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the esterification with tert-butyl alcohol. This method is generally high-yielding and proceeds under mild conditions, which is crucial to prevent racemization of the chiral center.

  • Procedure:

    • Dissolve (R)-monomethyl 3-methylsuccinate (1 equivalent) in anhydrous dichloromethane.

    • Add tert-butyl alcohol (1.5-2 equivalents), EDCI (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid.

Theoretical Cost Analysis for In-House Synthesis (per 10g of final product)

This analysis is based on typical laboratory-scale pricing for reagents and assumes a conservative overall yield of 70% for the two-step synthesis.

Reagent/MaterialRequired QuantityEstimated Cost (USD)Source
Dimethyl 3-methylsuccinate~15 g~$20Chemical Supplier
Pig Liver Esterase~20,000 units~$65[4]
tert-Butyl alcohol~10 mL<$1Laboratory Stock
EDCI~15 g~$30Chemical Supplier
DMAP~1 g~$5Chemical Supplier
Solvents & Purification Media-~$50Laboratory Stock
Total Estimated Cost - ~$171
Estimated Cost per Gram - ~$17

Disclaimer: This is a theoretical cost estimation. Actual costs may vary depending on the supplier, purity of reagents, scale of the reaction, and the efficiency of the laboratory workflow.

Conclusion: Making the Right Choice for Your Research

The decision to synthesize or purchase (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a strategic one that should be guided by the specific needs of the project.

  • Purchasing is the preferred option for:

    • Small-scale applications (sub-gram quantities).

    • Time-sensitive projects requiring immediate access to the material.

    • Laboratories lacking the necessary equipment or expertise for multi-step synthesis and purification.

  • In-house synthesis is the more cost-effective and strategic choice for:

    • Larger-scale requirements (multi-gram to kilogram quantities).

    • Long-term projects where a consistent and controlled supply is necessary.

    • Laboratories with established synthetic capabilities seeking to optimize their budget.

By carefully evaluating the factors outlined in this guide, researchers can make a well-informed decision that best supports their scientific goals and budgetary constraints. The enzymatic approach to the in-house synthesis of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid presents a viable and economically attractive alternative to commercial procurement, particularly for projects with a demand for larger quantities of this valuable chiral building block.

References

  • Asymmetric ester hydrolysis with pig-liver esterase. Wikipedia. [Link]

  • Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Nature. [Link]

Sources

A Spectroscopic Guide to Succinate Monoesters: A Comparative Analysis of (R)-Mono-tert-butyl Succinate and its Methyl and Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the nuanced structural characteristics of molecules play a pivotal role in their function and efficacy. Succinate esters, in particular, are a class of compounds that find diverse applications, from their use as precursors in the synthesis of active pharmaceutical ingredients to their role as monomers in biodegradable polymers. This guide provides a detailed spectroscopic comparison of (R)-Mono-tert-butyl succinate with its simpler alkyl counterparts, dimethyl succinate and diethyl succinate. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the key spectroscopic differentiators inherent to these molecules. This understanding is critical for facile identification, quality control, and the informed design of future molecular entities.

Introduction to the Succinate Esters

Succinic acid is a dicarboxylic acid that serves as a versatile building block in organic synthesis. Its esters are of particular interest due to the range of properties that can be accessed by modifying the esterifying group. (R)-Mono-tert-butyl succinate presents a chiral center and a bulky tert-butyl group, which can impart specific stereochemical control in subsequent reactions and influence the physical properties of resulting materials. In contrast, dimethyl and diethyl succinates are symmetrical, achiral molecules that serve as fundamental reference points for understanding the spectroscopic impact of the ester functionality.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these three compounds, explaining the theoretical underpinnings of the observed spectral features and providing detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce a wealth of structural information.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the analyte ((R)-Mono-tert-butyl succinate, dimethyl succinate, or diethyl succinate).

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Figure 1: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Comparison

The ¹H NMR spectra provide a detailed map of the proton environments in each molecule. The chemical shift (δ) is indicative of the electronic environment of the proton, while the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundSuccinate Protons (-CH₂CH₂-)Methyl Protons (-OCH₃)Ethyl Protons (-OCH₂CH₃)tert-Butyl Protons (-OC(CH₃)₃)Carboxylic Acid Proton (-COOH)
(R)-Mono-tert-butyl succinate~2.65 (t, 2H), ~2.56 (t, 2H)[1]--~1.45 (s, 9H)[1]Broad singlet, ~10-12
Dimethyl succinate~2.63 (s, 4H)~3.69 (s, 6H)---
Diethyl succinate~2.62 (s, 4H)-~4.15 (q, 4H), ~1.26 (t, 6H)--

Analysis:

  • Succinate Backbone: In dimethyl and diethyl succinate, the four protons of the succinate backbone are chemically equivalent due to the molecule's symmetry, resulting in a singlet around 2.6 ppm. In contrast, for (R)-Mono-tert-butyl succinate, the two methylene groups are no longer equivalent. The methylene group adjacent to the carboxylic acid appears at a slightly different chemical shift (~2.65 ppm) compared to the one next to the tert-butyl ester (~2.56 ppm), and both appear as triplets due to coupling with the adjacent methylene protons[1].

  • Ester Groups: The methyl protons of dimethyl succinate give a sharp singlet at approximately 3.69 ppm. The ethyl group of diethyl succinate presents a classic quartet-triplet pattern, with the methylene protons adjacent to the oxygen appearing as a quartet around 4.15 ppm and the terminal methyl protons as a triplet around 1.26 ppm. The nine equivalent protons of the tert-butyl group in (R)-Mono-tert-butyl succinate produce a prominent singlet at around 1.45 ppm, a characteristic signature for this bulky group[1][2].

  • Carboxylic Acid Proton: A key feature of (R)-Mono-tert-butyl succinate is the presence of a carboxylic acid proton, which typically appears as a broad singlet in the downfield region of the spectrum (10-12 ppm). The exact chemical shift and broadness of this peak can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information on the different carbon environments within the molecules.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbons (C=O)Succinate Carbons (-CH₂CH₂-)Methyl Carbon (-OCH₃)Ethyl Carbons (-OCH₂CH₃)tert-Butyl Carbons (-OC(CH₃)₃)
(R)-Mono-tert-butyl succinate~178.0, ~171.4[1]~30.0, ~29.1[1]--~81.0, ~27.9[1]
Dimethyl succinate~172.8~29.0~51.8--
Diethyl succinate~172.4~29.3-~60.7, ~14.2-

Analysis:

  • Carbonyl Carbons: All three compounds exhibit carbonyl carbon resonances in the downfield region (170-180 ppm). In the symmetrical diesters, a single peak is observed. However, in (R)-Mono-tert-butyl succinate, two distinct carbonyl signals are present: one for the carboxylic acid (~178.0 ppm) and one for the tert-butyl ester (~171.4 ppm)[1].

  • Succinate Backbone: The methylene carbons of the succinate backbone appear around 29-30 ppm. Similar to the ¹H NMR, the two methylene carbons in (R)-Mono-tert-butyl succinate are inequivalent and show distinct signals[1].

  • Ester Groups: The methyl carbon of dimethyl succinate resonates at approximately 51.8 ppm. For diethyl succinate, the methylene carbon is found around 60.7 ppm, and the methyl carbon at about 14.2 ppm. The quaternary carbon of the tert-butyl group in (R)-Mono-tert-butyl succinate is observed around 81.0 ppm, while the three equivalent methyl carbons appear at approximately 27.9 ppm[1].

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR accessory is first collected.

  • The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Figure 2: Workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectral Comparison

The key vibrational modes to compare are those associated with the carbonyl groups and the C-O bonds of the esters and carboxylic acid.

Table 3: Comparative IR Data (Key Absorption Bands in cm⁻¹)

CompoundC=O Stretch (Ester)C=O Stretch (Carboxylic Acid)O-H Stretch (Carboxylic Acid)C-O Stretch
(R)-Mono-tert-butyl succinate~1735~1710Broad, ~3300-2500~1300-1000
Dimethyl succinate~1740--~1300-1000
Diethyl succinate~1735--~1300-1000

Analysis:

  • Carbonyl Stretching: All three compounds show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1735-1740 cm⁻¹. For (R)-Mono-tert-butyl succinate, an additional C=O stretching band for the carboxylic acid is expected around 1710 cm⁻¹. This band is often broader than the ester C=O stretch.

  • Hydroxyl Stretching: The most distinguishing feature in the IR spectrum of (R)-Mono-tert-butyl succinate is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. This band will be absent in the spectra of dimethyl and diethyl succinate.

  • C-O Stretching: All three molecules will exhibit C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹). The exact positions and patterns of these bands will differ depending on the specific ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of fragmentation patterns that can aid in structure confirmation.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is suitable for volatile compounds like the succinate esters.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid chromatography before entering the mass spectrometer.

Ionization:

  • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is common in GC-MS.

  • Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. This is a "soft" ionization technique that often results in less fragmentation and a prominent molecular ion peak.

Figure 3: A simplified overview of a typical mass spectrometry workflow.

Mass Spectral Comparison

The molecular weights of the three compounds are:

  • (R)-Mono-tert-butyl succinate: 174.19 g/mol

  • Dimethyl succinate: 146.14 g/mol

  • Diethyl succinate: 174.19 g/mol

Table 4: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺[M - OR]⁺[M - COOR]⁺Other Key Fragments
(R)-Mono-tert-butyl succinate174117 ([M - OC(CH₃)₃])101 ([M - COOC(CH₃)₃])57 ([C(CH₃)₃]⁺)
Dimethyl succinate146115 ([M - OCH₃])87 ([M - COOCH₃])59 ([COOCH₃]⁺)
Diethyl succinate174129 ([M - OCH₂CH₃])101 ([M - COOCH₂CH₃])73 ([COOCH₂CH₃]⁺), 45 ([OCH₂CH₃]⁺)

Analysis:

  • Molecular Ion: Under soft ionization conditions like ESI, the molecular ion peak ([M]⁺ or [M+H]⁺) should be readily observable for all three compounds. The molecular weights of (R)-Mono-tert-butyl succinate and diethyl succinate are identical, so their mass spectra would need to be differentiated by their fragmentation patterns.

  • Fragmentation:

    • Dimethyl succinate: Common fragments would include the loss of a methoxy group (-OCH₃) to give an ion at m/z 115, and the loss of a carbomethoxy group (-COOCH₃) to give an ion at m/z 87.

    • Diethyl succinate: Will show fragments corresponding to the loss of an ethoxy group (-OCH₂CH₃) at m/z 129 and a carboethoxy group (-COOCH₂CH₃) at m/z 101.

    • (R)-Mono-tert-butyl succinate: The fragmentation will be influenced by the bulky tert-butyl group. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is expected. Loss of the tert-butoxy group (-OC(CH₃)₃) would result in a fragment at m/z 117.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization and differentiation of (R)-Mono-tert-butyl succinate, dimethyl succinate, and diethyl succinate.

  • ¹H and ¹³C NMR are invaluable for distinguishing these isomers and homologues, with the chemical shifts and splitting patterns of the ester groups and the presence or absence of a carboxylic acid proton providing unambiguous identification.

  • IR spectroscopy offers a rapid method to confirm the presence of the key functional groups, with the broad O-H stretch of the carboxylic acid in (R)-Mono-tert-butyl succinate being a particularly diagnostic feature.

  • Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that can be used to differentiate between the isomeric diethyl and mono-tert-butyl esters.

By leveraging the strengths of each of these techniques, researchers can confidently identify and assess the purity of these important succinate esters, facilitating their effective use in a wide range of scientific and industrial applications.

References

  • The Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid (CAS 185836-75-3). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Know Your Compound

  • Carboxylic Acid Moiety: The carboxylic acid group suggests that the compound is acidic. While not expected to be as corrosive as strong mineral acids, it can still cause skin and eye irritation. An analogous compound, 4-(tert-Butoxy)-4-oxobutanoic acid, is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • tert-Butyl Ester Group: This group is generally stable but can be hydrolyzed under strong acidic or basic conditions, which is a key consideration for waste segregation.

The primary risks associated with this compound are likely irritation to the skin, eyes, and respiratory system. It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) at all times. All laboratory chemical waste should be treated as hazardous until a formal determination is made by an environmental safety professional.[3]

Summary of Key Compound Information
PropertyValueSource
CAS Number 185836-75-3[4]
Molecular Formula C₉H₁₆O₄[4]
Molecular Weight 188.22 g/mol [4]
Inferred Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[2][5]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[6]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste container is full. The principle of waste segregation is paramount to prevent dangerous reactions within the waste stream.

Step 1: Designate a Waste Container Select a container that is in good condition, compatible with acidic organic compounds, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.[7] Avoid metal containers, as acids can cause corrosion over time.[7]

Step 2: Segregate Incompatible Wastes This is a critical step rooted in chemical reactivity principles. (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid waste must be kept separate from:

  • Bases (e.g., sodium hydroxide, amines): Mixing acids and bases can cause a vigorous, exothermic neutralization reaction, potentially leading to pressure buildup and container failure.

  • Strong Oxidizers (e.g., potassium permanganate, sodium hypochlorite): Organic compounds can react violently with strong oxidizers.

  • Reactive Metals (e.g., sodium, potassium, magnesium): Carboxylic acids can react with active metals to produce flammable hydrogen gas.

Always maintain separate, clearly labeled waste streams for different chemical classes.[7][8]

Step-by-Step Disposal Procedure

Once a dedicated and properly segregated waste stream is established, follow these steps to ensure safe collection and disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use.[9]

  • Laboratory Coat: To protect skin and clothing.

Step 2: Transfer Waste into the Designated Container Carefully transfer the waste into the labeled hazardous waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]

Step 3: Securely Label the Waste Container Proper labeling is a regulatory requirement and essential for the safety of waste handlers. The label must be securely affixed and include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid". Do not use abbreviations or formulas.[10]

  • An accurate estimation of the concentration and volume.

  • The date accumulation started.[8][11]

  • Any relevant hazard warnings (e.g., "Irritant").

Step 4: Store the Waste Container Safely Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8] The container should be kept in secondary containment (such as a spill tray) to contain any potential leaks.[7][10]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][10] Provide them with a complete and accurate description of the waste. Never dispose of this chemical down the drain or in the regular trash.[9][10]

Disposal Decision Workflow

G start Waste Generated: (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Waste Container (HDPE or Glass) ppe->container segregate Step 3: Is this waste stream segregated from bases, oxidizers, and reactive metals? container->segregate no_seg STOP. Establish a separate, dedicated waste stream. segregate->no_seg No transfer Step 4: Transfer Waste into Container (Leave >10% Headspace) segregate->transfer Yes label Step 5: Securely Affix Hazardous Waste Label (Full Name, Date, Hazards) transfer->label store Step 6: Store in Secondary Containment in a Designated Satellite Accumulation Area label->store pickup Step 7: Contact EHS for Waste Pickup store->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including a respirator if the material is dusty or produces vapors.[9]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to dike the spill and prevent it from spreading.

  • Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Label the container with all chemical constituents (including the absorbent material) and dispose of it as hazardous waste.[3]

Conclusion: A Culture of Safety

The proper disposal of (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is not merely a procedural task but a reflection of our professional responsibility to ensure the safety of ourselves, our colleagues, and the environment. By understanding the chemical nature of the compound and adhering to these scientifically grounded protocols, we uphold the highest standards of laboratory safety and regulatory compliance. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • Capot Chemical. (2026). MSDS of (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid.
  • Wikipedia. (n.d.). Butyric acid.
  • SynHet. (n.d.). 2-Bromo-2-(tert-butoxy)-4-oxobutanoic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). (R)-4-tert-butoxy-2-methyl-4-oxobutanoic acid.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • PubChem. (n.d.). 4-(tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.
  • PubChem. (n.d.). 2-Amino-4-(tert-butoxy)-4-oxobutanoic acid.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). (3S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-4-oxobutanoic Acid.
  • European Chemicals Agency. (n.d.). Terbutryn - Substance Information.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
  • TCI Chemicals. (2018). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • BLDpharm. (n.d.). 4-(tert-Butoxy)-4-oxobutanoic acid.
  • European Chemicals Agency. (n.d.). tert-butyl methyl ether - Registration Dossier.
  • European Chemicals Agency. (2023). Substance Information.
  • Oakwood Chemical. (n.d.). 4-(tert-Butoxy)-4-oxobutanoic acid.
  • Crysdot LLC. (n.d.). (R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.